D-Glucose-1,2,3-13C3
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Overview
Description
D-Glucose-13C3-1: is a stable isotope-labeled compound of D-Glucose, where three carbon atoms are replaced with the isotope carbon-13It serves as a primary source of energy for cells and is involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-13C3-1 involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through chemical synthesis or biosynthesis using carbon-13 labeled precursors. The specific synthetic routes and reaction conditions may vary depending on the desired isotopic enrichment and purity .
Industrial Production Methods: Industrial production of D-Glucose-13C3-1 typically involves the use of carbon-13 labeled glucose precursors in fermentation processes. The labeled glucose is then isolated and purified using chromatographic techniques to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: D-Glucose-13C3-1 undergoes various chemical reactions similar to those of unlabeled D-Glucose. These reactions include:
Oxidation: D-Glucose-13C3-1 can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions to form derivatives such as glucose esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water, nitric acid, and enzymes like glucose oxidase.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride are used for esterification reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glucose esters.
Scientific Research Applications
Chemistry: D-Glucose-13C3-1 is used as a tracer in metabolic studies to investigate glucose metabolism pathways. It helps in understanding the kinetics and dynamics of glucose utilization in various biological systems .
Biology: In biological research, D-Glucose-13C3-1 is used to study cellular glucose uptake and metabolism. It is also employed in studies involving the pentose phosphate pathway and glycolysis .
Medicine: D-Glucose-13C3-1 is used in medical research to investigate glucose metabolism in diseases such as diabetes and cancer. It helps in understanding the metabolic alterations in these conditions .
Industry: In the industrial sector, D-Glucose-13C3-1 is used in the production of labeled biomolecules for research and development purposes. It is also used in the development of diagnostic tools and assays .
Mechanism of Action
D-Glucose-13C3-1 exerts its effects by participating in the same metabolic pathways as unlabeled D-Glucose. It is taken up by cells through glucose transporters and undergoes glycolysis to produce energy in the form of adenosine triphosphate (ATP). The labeled carbon atoms allow for the tracking of glucose metabolism and the identification of metabolic intermediates .
Comparison with Similar Compounds
D-Glucose-13C6: Labeled with six carbon-13 atoms.
D-Glucose-1-13C: Labeled with one carbon-13 atom at the first position.
D-Glucose-2-13C: Labeled with one carbon-13 atom at the second position.
Uniqueness: D-Glucose-13C3-1 is unique due to its specific labeling pattern, which allows for detailed studies of glucose metabolism at specific carbon positions. This makes it particularly useful in metabolic flux analysis and other studies requiring precise tracking of glucose utilization .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3-13C3)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3+1,5+1 |
InChI Key |
GZCGUPFRVQAUEE-HISFSOAISA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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